1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one
Brand Name: Vulcanchem
CAS No.: 1219557-54-6
VCID: VC6269477
InChI: InChI=1S/C6H6Cl2N2O/c1-4(11)2-10-3-9-5(7)6(10)8/h3H,2H2,1H3
SMILES: CC(=O)CN1C=NC(=C1Cl)Cl
Molecular Formula: C6H6Cl2N2O
Molecular Weight: 193.03

1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one

CAS No.: 1219557-54-6

Cat. No.: VC6269477

Molecular Formula: C6H6Cl2N2O

Molecular Weight: 193.03

* For research use only. Not for human or veterinary use.

1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one - 1219557-54-6

Specification

CAS No. 1219557-54-6
Molecular Formula C6H6Cl2N2O
Molecular Weight 193.03
IUPAC Name 1-(4,5-dichloroimidazol-1-yl)propan-2-one
Standard InChI InChI=1S/C6H6Cl2N2O/c1-4(11)2-10-3-9-5(7)6(10)8/h3H,2H2,1H3
Standard InChI Key DMAUXJIKCIKPOD-UHFFFAOYSA-N
SMILES CC(=O)CN1C=NC(=C1Cl)Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure consists of a five-membered imidazole ring with chlorine atoms at the 4- and 5-positions, connected to a propan-2-one group via a nitrogen atom. The IUPAC name 1-(4,5-dichloroimidazol-1-yl)propan-2-one reflects this arrangement. Key identifiers include:

PropertyValue
CAS No.1219557-54-6
Molecular FormulaC₆H₆Cl₂N₂O
Molecular Weight193.03 g/mol
SMILESCC(=O)CN1C=NC(=C1Cl)Cl
InChI KeyDMAUXJIKCIKPOD-UHFFFAOYSA-N

The planar imidazole ring and electron-withdrawing chlorine atoms influence its reactivity, particularly in nucleophilic substitutions and coordination chemistry .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(4,5-dichloro-1H-imidazol-1-yl)propan-2-one likely involves multi-step strategies common to imidazole derivatives:

Imidazole Ring Formation

A multicomponent reaction using glyoxal, ammonia, and dichloroacetophenone precursors could assemble the dichloroimidazole core. For example, Liu et al. demonstrated imidazole synthesis via condensation of phenanthrene-9,10-dione with ammonium acetate under acidic conditions .

Propan-2-one Attachment

The ketone group is introduced through nucleophilic substitution. A proposed route involves reacting 4,5-dichloro-1H-imidazole with chloroacetone in the presence of a base (e.g., K₂CO₃) to form the N-alkylated product .

Chlorination Optimization

Selective dichlorination may employ reagents like tert-butyl hypochlorite (t-BuOCl), which facilitates electrophilic chlorination at the 4- and 5-positions of the imidazole ring .

Industrial Scalability

Large-scale production would require:

  • Continuous Flow Reactors: To enhance yield and safety during exothermic steps.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction kinetics but necessitate recycling systems .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by:

  • Hydrolysis Sensitivity: The electron-deficient imidazole ring may undergo hydrolysis under strongly acidic or basic conditions.

  • Thermal Decomposition: Preliminary data suggest decomposition above 200°C, releasing HCl gas.

Solubility and Partitioning

While solubility data are unavailable, structural analogs exhibit:

  • Lipophilicity: LogP ≈ 1.5–2.0, suitable for membrane permeability in drug candidates.

  • Aqueous Solubility: Limited solubility in water (<1 mg/mL), necessitating co-solvents like DMSO for biological assays.

Applications in Scientific Research

Pharmaceutical Development

Imidazole derivatives are explored for:

  • Antimicrobial Activity: Dichloro substitutions enhance interactions with microbial enzymes (e.g., cytochrome P450) .

  • Anticancer Potential: Chlorinated imidazoles inhibit kinases involved in cell proliferation, as seen in studies on similar compounds .

Materials Science

  • OLEDs: The conjugated imidazole ring could serve as an electron-transport layer, though efficiency studies are needed.

  • Coordination Polymers: Chlorine atoms may act as ligands for transition metals, enabling catalytic applications .

Research Challenges and Future Directions

Knowledge Gaps

  • Biological Activity: No published studies directly assess this compound’s efficacy in disease models.

  • Synthetic Optimization: Current routes lack yield and purity data.

Proposed Studies

  • Structure-Activity Relationships (SAR): Modify the propan-2-one chain to enhance bioavailability.

  • Green Chemistry Approaches: Explore solvent-free or catalytic methods to reduce waste .

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